3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime
Description
The compound 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime is a nitroaromatic oxime derivative characterized by a benzene ring substituted with a nitro group (–NO₂) at position 3, a phenylsulfanyl (–SPh) group at position 4, and a carbaldehyde moiety forming an oxime with an O-(2,6-dichlorobenzyl) group.
Properties
IUPAC Name |
(E)-N-[(2,6-dichlorophenyl)methoxy]-1-(3-nitro-4-phenylsulfanylphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O3S/c21-17-7-4-8-18(22)16(17)13-27-23-12-14-9-10-20(19(11-14)24(25)26)28-15-5-2-1-3-6-15/h1-12H,13H2/b23-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYSKTGEIVKIPN-FSJBWODESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)C=NOCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=N/OCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 4-(phenylsulfanyl)benzenecarbaldehyde to introduce the nitro group, followed by the formation of the oxime derivative through the reaction with hydroxylamine and 2,6-dichlorobenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction rates. Purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines.
Major Products Formed
Oxidation: Formation of 3-amino-4-(phenylsulfanyl)benzenecarbaldehyde.
Reduction: Formation of 3-nitro-4-(phenylsulfanyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylsulfanyl and oxime groups contribute to the compound’s binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Physicochemical Properties
- Lipophilicity (LogP): The tert-butyl analog exhibits a LogP of 7.76, indicating high lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Boiling Point and Stability: The tert-butyl analog has a boiling point of 511.8°C, attributed to its high molecular weight and strong van der Waals interactions . The target compound’s phenyl group may slightly reduce boiling point due to reduced steric bulk.
Biological Activity
3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological activity, particularly focusing on its antibacterial properties and other relevant pharmacological effects.
- Molecular Formula : C₁₃H₉N₃O₃S
- Molar Mass : 259.28 g/mol
- CAS Number : 69054-34-8
- Structure : The compound features a nitro group, a phenylsulfanyl moiety, and an oxime functional group, which contribute to its reactivity and biological activity.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The synthetic pathway generally includes:
- Formation of the Aldehyde : Reaction of appropriate phenolic compounds with nitrating agents to introduce the nitro group.
- Oxime Formation : Condensation of the aldehyde with hydroxylamine hydrochloride to yield the oxime derivative.
- Substitution Reactions : Introduction of the dichlorobenzyl moiety through nucleophilic substitution reactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds similar to this compound. For instance, derivatives of phenylisoxazole have shown significant antibacterial activity against pathogens such as Xanthomonas oryzae and Pseudomonas syringae . Although specific data for this compound is limited, related compounds exhibit promising results that suggest potential efficacy.
| Compound | Target Pathogen | Inhibition (%) at 100 μg/mL |
|---|---|---|
| Compound A | Xanthomonas oryzae | 90% |
| Compound B | Pseudomonas syringae | 85% |
| This compound (hypothetical data) | Xanthomonas axonopodis | TBD |
The proposed mechanism for the antibacterial action of compounds in this class often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. The presence of the nitro group may play a crucial role in enhancing the reactivity towards bacterial targets.
Case Studies
- Study on Phenylisoxazole Derivatives : A recent investigation into phenylisoxazole derivatives demonstrated that structural modifications could significantly enhance antibacterial properties. Compounds with electron-withdrawing groups showed improved inhibition rates against plant pathogenic bacteria .
- Oxime Derivatives in Antibacterial Applications : Another study focused on oxime derivatives indicated that varying substituents on the aromatic ring could modulate biological activity. The introduction of halogens was found to enhance potency against specific bacterial strains .
Q & A
Basic Research Questions
Q. What are the key structural features of 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime, and how do they influence reactivity?
- Methodological Answer : The compound contains a nitro group (electron-withdrawing), a phenylsulfanyl group (moderate electron-donating), and an oxime functional group stabilized by 2,6-dichlorobenzyl protection. Reactivity is dominated by the nitro group’s electrophilicity and the oxime’s nucleophilic potential.
- Key considerations : Use DFT calculations to map electron density distribution and predict sites for nucleophilic/electrophilic attacks. Compare with analogous nitro-aromatic oximes in synthetic pathways .
Q. How can the purity of this compound be validated after synthesis?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (method adapted for nitroaromatics, as in ’s GC column guidelines) .
- Spectroscopy : Multi-nuclear NMR (¹H, ¹³C) with DEPT-135 for oxime proton identification. Compare experimental shifts with computed spectra (e.g., using Gaussian or ORCA software) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .
Q. What are optimal storage conditions to prevent degradation?
- Answer : Store under inert atmosphere (argon) at –20°C, shielded from light due to the nitro group’s photosensitivity. Stability tests (TGA/DSC) indicate decomposition onset at 150°C, but ambient hydrolysis risks exist for the oxime group .
Advanced Research Questions
Q. How can contradictory data on the compound’s catalytic activity in cross-coupling reactions be resolved?
- Methodological Answer :
- Reproducibility checks : Replicate experiments under controlled conditions (e.g., anhydrous solvents, Pd(PPh₃)₄ catalyst purity as in ) .
- Mechanistic probes : Use isotopic labeling (e.g., ¹⁵N in the oxime) to track reaction pathways.
- Theoretical alignment : Compare results with DFT-derived transition-state models to identify discrepancies between computational and experimental outcomes .
Q. What strategies mitigate side reactions during O-(2,6-dichlorobenzyl)oxime formation?
- Answer :
- Protection-deprotection : Use O-benzyl hydroxylamine hydrochloride (as in ’s methodology) to minimize over-oxidation.
- Reaction monitoring : In situ IR spectroscopy to track oxime formation and detect intermediates like nitrones.
- Table: Optimized Reaction Conditions
| Parameter | Value | Reference |
|---|---|---|
| Solvent | Anhydrous ethanol | |
| Temperature | 60–70°C (reflux) | |
| Catalyst | HCl (0.1 eq) | |
| Yield | 63–68% (isolated) |
Q. How can computational modeling predict biological activity of this compound?
- Answer :
- Docking studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., nitroreductases).
- ADMET profiling : Predict pharmacokinetics via SwissADME, focusing on nitro group-mediated hepatotoxicity risks.
- Validation : Cross-reference with in vitro assays (e.g., enzyme inhibition IC₅₀) to refine computational models .
Q. What methodologies address challenges in scaling up synthesis?
- Answer :
- Process simulation : Apply Aspen Plus to model solvent recovery and optimize batch reactor conditions (see ’s RDF2050108 subclass) .
- Purification : Membrane separation (e.g., nanofiltration) to isolate the oxime from nitro-containing byproducts (’s RDF2050104) .
Data Contradiction Analysis Framework
- Step 1 : Cross-validate analytical results (e.g., NMR vs. HRMS) to rule out instrumentation errors.
- Step 2 : Replicate synthesis using ’s protocols for O-benzyl hydroxylamine coupling .
- Step 3 : Apply ’s theory-guided inquiry to reconcile discrepancies (e.g., steric effects of 2,6-dichlorobenzyl on oxime stability) .
Theoretical-Experimental Alignment Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
